molecular formula C16H24BBrN2O4 B577803 tert-Butyl (5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate CAS No. 1263142-42-2

tert-Butyl (5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

Cat. No. B577803
M. Wt: 399.092
InChI Key: UGDCCOMSWYCHFW-UHFFFAOYSA-N
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Description

“tert-Butyl (5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate” is a chemical compound. It is a significant intermediate of 1H-indazole derivatives .


Synthesis Analysis

The compound is acquired through two substitution reactions . The structure is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS .


Molecular Structure Analysis

The single crystal structure of the compound is detected by means of X-ray diffraction, calculated by exerting density functional theory (DFT), and subjected to the crystallographic and conformational analysis . The results of comparing the DFT calculated value with the X-ray diffraction value display that the optimized molecular structure does cohere with the single crystal structure ascertained via the experiment .

Scientific Research Applications

Synthesis of Indazole Derivatives

  • Scientific Field : Organic Chemistry
  • Application Summary : This compound is a significant intermediate in the synthesis of 1H-indazole derivatives . Indazole derivatives have been reported to have anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects .
  • Methods of Application : The compound is acquired through two substitution reactions . The structure is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS .
  • Results or Outcomes : The results of comparing the DFT calculated value with the X-ray diffraction value display that the optimized molecular structure does cohere with the single crystal structure ascertained via the experiment .

Synthesis of Pyrazole Derivatives

  • Scientific Field : Organic Chemistry
  • Application Summary : This compound is used as an intermediate in the synthesis of pyrazole derivatives . Pyrazole derivatives are important in the development of many biologically active compounds .
  • Methods of Application : The compound is synthesized through a series of reactions, starting with tert-butyl-4-hydroxypiperdine-1-carboxylate .
  • Results or Outcomes : The synthesized compound serves as a key intermediate for further chemical transformations .

Commercial Availability

  • Scientific Field : Industrial Chemistry
  • Application Summary : This compound is commercially available and can be purchased from chemical suppliers . It is often used in research and development labs for the synthesis of various chemical compounds .
  • Methods of Application : The compound can be directly purchased and used in chemical reactions as needed .
  • Results or Outcomes : The availability of this compound simplifies the process of synthesizing complex molecules, as it eliminates the need to synthesize this compound in-house .

Synthesis of Crizotinib

  • Scientific Field : Pharmaceutical Chemistry
  • Application Summary : This compound is used as an intermediate in the synthesis of crizotinib . Crizotinib is a drug used in the treatment of non-small cell lung cancer .
  • Methods of Application : The compound is synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .
  • Results or Outcomes : The synthesized compound serves as a key intermediate for further chemical transformations .

Combustible Solids

  • Scientific Field : Industrial Chemistry
  • Application Summary : This compound is classified as a combustible solid . Combustible solids are materials that can ignite and burn .
  • Methods of Application : The compound can be used in various industrial processes where combustible solids are required .
  • Results or Outcomes : The use of this compound can contribute to the efficiency and effectiveness of industrial processes .

properties

IUPAC Name

tert-butyl N-[5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BBrN2O4/c1-14(2,3)22-13(21)20-12-11(8-10(18)9-19-12)17-23-15(4,5)16(6,7)24-17/h8-9H,1-7H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDCCOMSWYCHFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2NC(=O)OC(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BBrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694426
Record name tert-Butyl [5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

CAS RN

1263142-42-2
Record name tert-Butyl [5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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